molecular formula C6H14ClNO B1460346 (4-Methylpyrrolidin-3-yl)methanol hydrochloride CAS No. 2034242-16-3

(4-Methylpyrrolidin-3-yl)methanol hydrochloride

Cat. No. B1460346
CAS RN: 2034242-16-3
M. Wt: 151.63 g/mol
InChI Key: ZERSGTCUMWGJDN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(4-Methylpyrrolidin-3-yl)methanol hydrochloride” is C6H14ClNO. Its molecular weight is 151.63 g/mol. The InChI code for this compound is 1S/C6H13NO.ClH/c1-5-2-7-3-6(5)4-8;/h5-8H,2-4H2,1H3;1H .


Physical And Chemical Properties Analysis

“(4-Methylpyrrolidin-3-yl)methanol hydrochloride” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrrolidine Derivatives : Research has demonstrated the utility of cyclic sulfonamides in synthesizing (4S-phenylpyrrolidin-2R-yl)methanol, showcasing an efficient process to construct molecules with aryl sulfonyl as both an N-protecting group and aryl donor through double reduction of cyclic sulfonamides (Evans, 2007).
  • N-Substituted Pyrrolidine Derivatives : The creation of a library of N-substituted pyrrolidine derivatives, including trans 1-benzyl-4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole, highlights the role of 1,2,4-triazoles in medicinal chemistry for the development of clinical drugs with significant biological activities (Prasad et al., 2021).

Catalysis

  • Methylation of Phenol : A study on the catalytic methylation of phenol using methanol over Cu-Co ferrospinel catalysts demonstrates the impact of catalyst composition on product distribution, notably favoring the production of 2,6-xylenol at specific conditions (Mathew et al., 2002).
  • Asymmetric Addition of Organozinc Reagents : The use of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition to aldehydes achieved high enantioselectivity, underlining the potential of four-membered heterocycle-based backbones for catalytic asymmetric induction reactions (Wang et al., 2008).

Methanol in Synthesis and Applications

  • Direct C–C Coupling of Methanol : Demonstrating the underdeveloped potential of methanol as a one-carbon building block, research has explored its direct C–C coupling with allenes to produce higher alcohols, incorporating all-carbon quaternary centers, using a homogeneous iridium catalyst (Moran et al., 2011).
  • Methanol as Hydrogen Source and C1 Synthon : Employing methanol for the selective N-methylation of amines and transfer hydrogenation of nitroarenes using RuCl3.xH2O showcases methanol's role as both a C1 synthon and hydrogen source, emphasizing its utility in organic synthesis and energy technologies (Sarki et al., 2021).

properties

IUPAC Name

(4-methylpyrrolidin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-2-7-3-6(5)4-8;/h5-8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERSGTCUMWGJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpyrrolidin-3-yl)methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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